(+)-Diisopropyl L-tartrate

Catalog No.
S526148
CAS No.
2217-15-4
M.F
C10H18O6
M. Wt
234.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Diisopropyl L-tartrate

CAS Number

2217-15-4

Product Name

(+)-Diisopropyl L-tartrate

IUPAC Name

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1

InChI Key

XEBCWEDRGPSHQH-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O

Solubility

Soluble in DMSO

Synonyms

Diisopropyl tartrate; BRN 1727863; Diisopropyl (+)-L-tartrate; L-DIPT;

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O

Description

The exact mass of the compound (+)-Diisopropyl L-tartrate is 234.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406502. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chirality: DIPT possesses two chiral carbon atoms, leading to three stereoisomeric variants: (+)-Diisopropyl L-tartrate, (-)-Diisopropyl D-tartrate, and the meso isomer. This chirality allows DIPT to act as a chiral ligand, directing the formation of new stereocenters in chemical reactions [].
  • Complexation with Lewis Acids: DIPT readily forms complexes with Lewis acids, particularly titanium(IV) isopropoxide. This complex acts as a catalyst in various asymmetric reactions, enabling the selective formation of enantiopure products [].

Sharpless Epoxidation

One of the most prominent applications of (+)-Diisopropyl L-tartrate is in the Sharpless epoxidation reaction. This reaction allows for the stereoselective conversion of allylic alcohols into chiral epoxides. The DIPT-titanium(IV) isopropoxide complex acts as the catalyst, directing the formation of one epoxide enantiomer over the other with high selectivity []. This reaction is widely used in the synthesis of various natural products and pharmaceuticals [].

Other Asymmetric Reactions

Beyond Sharpless epoxidation, (+)-Diisopropyl L-tartrate finds application in numerous other asymmetric reactions. These include:

  • Aldol reactions: DIPT-based catalysts can promote the formation of enantioenriched aldol adducts, essential building blocks for complex molecules [].
  • Dihydroxylation reactions: DIPT catalysts can facilitate the asymmetric dihydroxylation of alkenes, introducing two hydroxyl groups with defined stereochemistry [].
  • Cycloadditions: DIPT can be employed in asymmetric cycloaddition reactions, enabling the creation of new cyclic structures with controlled chirality [].

DIPT is a diester, formed by the reaction of L-tartaric acid (a chiral organic acid) with isopropanol. Its two chiral carbon atoms lead to three stereoisomers: (+)-Diisopropyl L-tartrate, (-)-Diisopropyl D-tartrate, and the meso form []. However, the (+)-enantiomer is the most commonly used form for its unique properties in asymmetric synthesis [].

DIPT plays a significant role in developing new drugs and agrochemicals due to its ability to control the stereochemistry of reactions [].


Molecular Structure Analysis

DIPT possesses a central dihydroxy succinate core with two isopropyl ester groups attached. The key features include:

  • Two chiral carbon atoms (C2 and C3) with identical substituents, resulting in chirality [].
  • Ester groups, contributing to the polarity of the molecule and influencing solubility [].
  • The presence of multiple hydroxyl groups allowing for hydrogen bonding and complex formation [].

Chemical Reactions Analysis

Synthesis

DIPT is typically synthesized by reacting L-tartaric acid with isopropanol in the presence of an acid catalyst like sulfuric acid [].

L-tartaric acid + 2 Isopropanol -> (+)-Diisopropyl L-tartrate + Water

Sharpless Epoxidation

The most prominent application of DIPT is in the Sharpless epoxidation reaction. Here, DIPT reacts with titanium isopropoxide (Ti(OiPr)4) to form a chiral titanium complex. This complex then reacts with an olefin (alkene) to form a chiral epoxide (an organic compound with a three-membered ring containing an oxygen atom) [, ].

Other Reactions

DIPT can also participate in various other reactions, including:

  • Aldol reactions: As a chiral Lewis acid catalyst [].
  • Diels-Alder reactions: As a chiral auxiliary [].

Physical and Chemical Properties

  • Molecular Formula: C10H18O6 []
  • Molecular Weight: 234.25 g/mol
  • Boiling Point: 150-151°C (11 mmHg)
  • Density: 1.117 g/mL
  • Flash Point: 110°C
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol []
  • Stability: Relatively stable under ambient conditions []

In Sharpless epoxidation, the (+)-DIPT ligand coordinates with the titanium center, creating a chiral environment around the metal. This environment directs the incoming olefin to preferentially react from one face, leading to the formation of a specific enantiomer of the epoxide [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.6

Exact Mass

234.1103

Boiling Point

275.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7Z907X7UEY

Other CAS

58167-01-4
2217-15-4

Wikipedia

Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)-

Dates

Modify: 2023-08-15
1: Al Azzam KM, Abdallah HH, Halim HN, Ahmad MA, Shaibah H. Host-Guest Inclusion Complexes between Amlodipine Enantiomers in the Biphasic Recognition Chiral Extraction System using Tartaric Acid and β-Cyclodextrin Derivatives as Positive Confirmation by using their Enantioselective Extraction. Sci Pharm. 2015 Jun 22;83(4):683-98. doi: 10.3797/scipharm.1501-15. Print 2015 Oct-Dec. PubMed PMID: 26839848; PubMed Central PMCID: PMC4727725.
2: Prakash L, Himaja M, Vasudev R. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Sci Pharm. 2014 Sep 8;83(1):65-83. doi: 10.3797/scipharm.1407-18. Print 2015 Jan-Mar. PubMed PMID: 26839802; PubMed Central PMCID: PMC4727816.
3: Isoda M, Sato K, Tokura Y, Tarui A, Omote M, Ando A. Asymmetric reductive aldol-type reaction with carbonyl compounds using dialkyl tartrate as a chiral ligand. Chem Pharm Bull (Tokyo). 2014;62(10):956-61. PubMed PMID: 25273054.
4: Yoshida M, Sassa N, Kato T, Fujinami S, Soeta T, Inomata K, Ukaji Y. Desymmetrization of 1,4-pentadien-3-ol by the asymmetric 1,3-dipolar cycloaddition of azomethine imines. Chemistry. 2014 Feb 10;20(7):2058-64. doi: 10.1002/chem.201302889. Epub 2014 Jan 8. PubMed PMID: 24403279.
5: Prakash L, Himaja M, Subbaiah BV, Vasudev R, Srinivasulu C, Haribabu R. Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation. J Pharm Biomed Anal. 2014 Mar;90:215-21. doi: 10.1016/j.jpba.2013.12.007. Epub 2013 Dec 15. PubMed PMID: 24384498.
6: Laurenson JA, Parkinson JA, Percy JM, Rinaudo G, Roig R. Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. Beilstein J Org Chem. 2013 Nov 26;9:2660-8. doi: 10.3762/bjoc.9.301. eCollection 2013. PubMed PMID: 24367430; PubMed Central PMCID: PMC3869297.
7: Antunes Nde J, Cavalli RC, Marques MP, Lanchote VL. Stereoselective determination of metoprolol and its metabolite α-hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy. Chirality. 2013 Jan;25(1):1-7. doi: 10.1002/chir.22102. Epub 2012 Oct 24. PubMed PMID: 23097090.
8: Sun H, Roush WR, Candito DA, Blanchot M, Lautens M. SYNTHESIS OF (S,S)-DIISOPROPYL TARTRATE (E)-CROTYLBORONATE AND ITS REACTION WITH ALDEHYDES: (2R,3R,4R)-1,2-DIDEOXY-2-ETHENYL-4,5-O-(1-METHYLETHYLIDENE)-XYLITOL. Organic Synth. 2011;88:181-196. PubMed PMID: 21666877; PubMed Central PMCID: PMC3111236.
9: Zhang P, Polavarapu PL. Spectroscopic investigation of the structures of dialkyl tartrates and their cyclodextrin complexes. J Phys Chem A. 2007 Feb 8;111(5):858-71. PubMed PMID: 17266226.
10: Chen WS, Chen ZR. Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. J Zhejiang Univ Sci B. 2005 Jun;6(6):606-10. PubMed PMID: 15909353; PubMed Central PMCID: PMC1389899.
11: Kosutić-Hulita N, Zegarac M. Tolterodinium (+)-(2R,3R)-hydrogen tartrate. Acta Crystallogr C. 2005 Mar;61(Pt 3):o171-3. Epub 2005 Feb 19. PubMed PMID: 15750247.
12: Rahimy M, Hallén B, Narang P. Effect of tolterodine on the anticoagulant actions and pharmacokinetics of single-dose warfarin in healthy volunteers. Arzneimittelforschung. 2002;52(12):890-5. PubMed PMID: 12572529.
13: Okachi T, Murai N, Onaka M. Catalytic enantioselective epoxidation of homoallylic alcohols by chiral zirconium complexes. Org Lett. 2003 Jan 9;5(1):85-7. PubMed PMID: 12509897.
14: Mukai C, Moharram SM, Azukizawa S, Hanaoka M. Total Syntheses of (+)-Secosyrins 1 and 2 and (+)-Syributins 1 and 2. J Org Chem. 1997 Nov 14;62(23):8095-8103. PubMed PMID: 11671917.
15: Påhlman I, Kankaanranta S, Palmér L. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics. Arzneimittelforschung. 2001 Feb;51(2):134-44. Erratum in: Arzneimittelforschung 2001;51(4):339. PubMed PMID: 11258043.
16: Påhlman I, d'Argy R, Nilvebrant L. Tissue distribution of tolterodine, a muscarinic receptor antagonist, and transfer into fetus and milk in mice. Arzneimittelforschung. 2001 Feb;51(2):125-33. PubMed PMID: 11258042.
17: Micalizio GC, Roush WR. A three-component coupling strategy for tetrahydrofuran synthesis: application of the diisopropyl tartrate modified (E)-gamma-(dimethylphenylsilyl)allylboronate as an alpha,gamma-allyl dianion equivalent. Org Lett. 2000 Feb 24;2(4):461-4. PubMed PMID: 10814351.
18: Yono M, Yoshida M, Wada Y, Kikukawa H, Takahashi W, Inadome A, Seshita H, Ueda S. Pharmacological effects of tolterodine on human isolated urinary bladder. Eur J Pharmacol. 1999 Mar 5;368(2-3):223-30. PubMed PMID: 10193658.
19: Gillberg PG, Sundquist S, Nilvebrant L. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. Eur J Pharmacol. 1998 May 22;349(2-3):285-92. PubMed PMID: 9671109.
20: Nilvebrant L, Gillberg PG, Sparf B. Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine. Pharmacol Toxicol. 1997 Oct;81(4):169-72. PubMed PMID: 9353847.

Explore Compound Types